molecular formula C15H12F5NO3S B2675604 2,5-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide CAS No. 1351613-68-7

2,5-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide

Cat. No. B2675604
M. Wt: 381.32
InChI Key: QRXBHFBLRDFXSY-UHFFFAOYSA-N
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Description

The compound “2,5-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups . They are widely used in medicine due to their antibacterial properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the fluorine atoms and the formation of the sulfonamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple fluorine atoms, a phenyl group, and a sulfonamide group. The presence of fluorine atoms could significantly affect the compound’s reactivity and properties, as fluorine is highly electronegative .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could make the compound more lipophilic, potentially affecting its solubility and reactivity .

Scientific Research Applications

Oxidative Cross-Coupling of N-Phenylbenzenesulfonamides

A study by Miura et al. (1998) highlights the oxidative cross-coupling of N-phenylbenzenesulfonamides with alkenes using a palladium-copper catalyst system under air, resulting in the production of phenanthridine derivatives. This indicates the role of similar compounds in facilitating bond formation through catalysis in synthetic organic chemistry, potentially applicable to the synthesis of complex organic molecules (Miura, Tsuda, Satoh, Pivsa-Art, & Nomura, 1998).

High-Affinity Inhibitors of Enzymatic Activity

Research conducted by Röver et al. (1997) on N-phenylthiazol-2-yl benzenesulfonamides discovered high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, relevant to neurological diseases. This suggests potential applications in designing inhibitors for specific enzymes implicated in disease pathways (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

Photosensitizers for Photodynamic Therapy

Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrating high singlet oxygen quantum yield. These compounds show significant potential as Type II photosensitizers for cancer treatment in photodynamic therapy, highlighting the role of benzenesulfonamide derivatives in developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Cyclooxygenase-2 Inhibition

Pal et al. (2003) synthesized 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties, evaluated for cyclooxygenase inhibitory activities. This demonstrates the application of such compounds in the development of anti-inflammatory drugs through selective inhibition of cyclooxygenase-2 (COX-2) (Pal, Madan, Padakanti, Pattabiraman, Kalleda, Vanguri, Mullangi, Mamidi, Casturi, Malde, Gopalakrishnan, & Yeleswarapu, 2003).

Glycosylation and Synthesis of Fluoro Compounds

Crich and Vinogradova (2007) explored the synthesis of fluorinated S-phenyl thiorhamnopyranosides, utilizing them in glycosylation reactions. This indicates the utility of fluorinated benzenesulfonamide derivatives in influencing glycosylation stereoselectivity, essential for synthesizing complex carbohydrates (Crich & Vinogradova, 2007).

Safety And Hazards

As with any chemical compound, handling “2,5-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide” would require appropriate safety measures. It’s important to avoid contact with skin and eyes, and to avoid inhaling any dust from the compound .

Future Directions

The study of fluorinated compounds and sulfonamides is a vibrant field with potential for new discoveries. Future research could explore the properties and potential applications of this compound, including its potential use as an antibiotic .

properties

IUPAC Name

2,5-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F5NO3S/c16-11-6-7-12(17)13(8-11)25(23,24)21-9-14(22,15(18,19)20)10-4-2-1-3-5-10/h1-8,21-22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXBHFBLRDFXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide

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